2',5'-Dichloroacetoacetanilide
Overview
Description
2’,5’-Dichloroacetoacetanilide, also known as N-(2,5-dichlorophenyl)-3-oxobutanamide, is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and an acetoacetanilide moiety. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloroacetoacetanilide typically involves the acylation of 2,5-dichloroaniline with acetoacetic acid or its derivatives. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The general reaction scheme is as follows: [ \text{2,5-Dichloroaniline} + \text{Acetoacetic acid} \rightarrow \text{2’,5’-Dichloroacetoacetanilide} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of 2’,5’-Dichloroacetoacetanilide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dichloroacetoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2’,5’-Dichloroacetoacetanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloroacetoacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of hydrogen bonds and other non-covalent interactions with these targets. The presence of chlorine atoms enhances its reactivity and binding affinity, making it a potent agent in various biochemical processes .
Comparison with Similar Compounds
- 2,4-Dichloroacetoacetanilide
- 3,5-Dichloroacetoacetanilide
- 2,6-Dichloroacetoacetanilide
Comparison: 2’,5’-Dichloroacetoacetanilide is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it exhibits distinct behavior in terms of solubility, melting point, and reactivity towards nucleophiles and electrophiles .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-5-7(11)2-3-8(9)12/h2-3,5H,4H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMZZYYGOKOOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062126 | |
Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |
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Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 2',5'-Dichloroacetoacetanilide | |
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CAS No. |
2044-72-6 | |
Record name | N-(2,5-Dichlorophenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044-72-6 | |
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Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |
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Record name | 2',5'-Dichloroacetoacetanilide | |
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Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |
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Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |
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Record name | 2',5'-dichloroacetoacetanilide | |
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Record name | 2',5'-Dichloroacetoacetanilide | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the predominant structural form of 2',5'-Dichloroacetoacetanilide in chloroform and what does this tell us about its properties?
A1: In chloroform solutions, this compound primarily exists in its keto form and exhibits an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen at the γ-position []. This suggests a preference for a more stable, less reactive form in non-polar solvents like chloroform.
Q2: How does the behavior of this compound change in a solvent like pyridine?
A2: In pyridine, a polar solvent, the NMR signals of this compound broaden, suggesting a rapid interconversion between the keto and enol forms []. This implies that the polar environment facilitates tautomerism and might influence its reactivity.
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